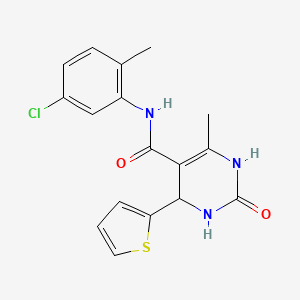![molecular formula C16H26ClNO2 B4895363 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol, also known as CDP-choline, is a chemical compound that has been widely studied for its potential therapeutic applications. CDP-choline is a precursor to phosphatidylcholine, an essential component of cell membranes, and has been shown to have neuroprotective and cognitive-enhancing effects.
Scientific Research Applications
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various neurological and cognitive disorders. Studies have shown that this compound can improve cognitive function and memory in patients with Alzheimer's disease, dementia, and stroke. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, traumatic brain injury, and cerebral ischemia.
Mechanism of Action
The exact mechanism of action of 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol is not fully understood, but it is believed to work through several different pathways. It has been shown to increase the synthesis of phosphatidylcholine, which is essential for cell membrane integrity and function. It also increases the levels of acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of choline and cytidine in the brain, which are both important for the synthesis of phosphatidylcholine. It also increases the levels of uridine, which is a component of RNA and has been shown to have neuroprotective effects. This compound has also been shown to increase cerebral blood flow and glucose metabolism, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily administered to animals or cells. It has also been extensively studied and has a well-established safety profile. However, there are also some limitations to its use. It is relatively expensive compared to other compounds, and its effects can be difficult to measure in some experimental models.
Future Directions
There are several potential future directions for research on 2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol. One area of interest is its potential use in the treatment of traumatic brain injury and other forms of brain damage. It may also have potential applications in the treatment of depression and anxiety disorders. Further studies are needed to fully understand its mechanism of action and its potential therapeutic benefits.
Synthesis Methods
2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol can be synthesized through a multi-step process starting with 4-chloro-3,5-dimethylphenol. The first step involves the conversion of the phenol to a chloroalkyl ether, followed by a Grignard reaction with 6-bromohexanol to form the corresponding alcohol. The alcohol is then converted to the amino ether using 2-chloroethylamine hydrochloride. The final step involves the conversion of the amino ether to this compound using cytidine triphosphate and choline chloride.
properties
IUPAC Name |
2-[6-(4-chloro-3,5-dimethylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-6-4-3-5-7-18-8-9-19/h11-12,18-19H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWRUHDENJKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-ethoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4895285.png)

![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)

![3-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)propanamide](/img/structure/B4895332.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)
![4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)


![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)